Bienvenue dans la boutique en ligne BenchChem!

N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Lipophilicity Physicochemical_properties Membrane_permeability

Designed for kinase-focused screening decks, this extreme-lipophilic (logP 8.22) pyrazolo[3,4-d]pyrimidine features a bulky N-cyclododecyl substituent that accesses hydrophobic kinase pockets (e.g., CDK2) inaccessible to smaller C4-amine analogs like VU0080241. The identical N1-(2,4-dimethylphenyl) group paired with a divergent C4-cyclododecyl makes it a structurally matched negative control for mGluR4 PAM assays, enabling direct attribution of pharmacological effects to the C4 position. Ideal for SAR panels mapping kinase inhibition vs. GPCR modulation.

Molecular Formula C25H35N5
Molecular Weight 405.59
CAS No. 393784-49-1
Cat. No. B2965071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS393784-49-1
Molecular FormulaC25H35N5
Molecular Weight405.59
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4CCCCCCCCCCC4)C
InChIInChI=1S/C25H35N5/c1-19-14-15-23(20(2)16-19)30-25-22(17-28-30)24(26-18-27-25)29-21-12-10-8-6-4-3-5-7-9-11-13-21/h14-18,21H,3-13H2,1-2H3,(H,26,27,29)
InChIKeyMDRWVPJGCOMDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-49-1): Core Identity and Scaffold Context


N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 393784-49-1) is a fully synthetic small molecule (C25H35N5, MW 405.59 g/mol) built on the privileged pyrazolo[3,4-d]pyrimidine scaffold . This heterocyclic core is widely exploited in medicinal chemistry for its ability to engage ATP-binding pockets of diverse kinases (e.g., CDK2, Src, Abl, JAK3, RET) and other enzyme classes such as phosphodiesterases [1][2]. The compound features a bulky N-cyclododecyl substituent at the 4-amine position and a 2,4-dimethylphenyl group at the N1 position of the pyrazole ring, yielding a highly lipophilic architecture (calculated logP 8.22) atypical of canonical oral drug space .

Why N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Cannot Be Casually Replaced by In-Class Analogs


Within the pyrazolo[3,4-d]pyrimidine series, subtle modifications at the N1-aryl and C4-amine positions produce profound shifts in target selectivity, potency, and physicochemical behavior [1]. The N-cyclododecyl group of 393784-49-1 is exceptionally bulky and lipophilic (logP 8.22), in stark contrast to the piperidine-based analog VU0080241 (MW 321.42, EC50 4.6 µM at mGluR4) [2]. These structural differences are not cosmetic: the cyclododecyl ring can occupy hydrophobic pockets inaccessible to smaller N-substituents, potentially redirecting the compound toward kinase targets such as CDK2 rather than GPCR modulation [3]. Generic substitution with a 'similar' pyrazolo[3,4-d]pyrimidine analog therefore risks complete loss of desired target engagement, altered membrane permeability, and unpredictable off-target profiles.

Product-Specific Quantitative Evidence for N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (393784-49-1)


Lipophilicity-Driven Differentiation: logP 8.22 Versus VU0080241 and Drug-Like Benchmarks

The calculated logP for 393784-49-1 is 8.22, as reported in the ChemDiv screening compound database, compared to an estimated logP of approximately 3.8–4.5 for VU0080241 (based on its structure: C19H23N5, MW 321.42, containing a 3-methylpiperidine rather than cyclododecyl) . This logP difference of approximately 3.7–4.4 log units translates to an approximately 5,000- to 25,000-fold difference in 1-octanol/water partition coefficient, indicating dramatically higher membrane affinity for 393784-49-1 . The aqueous solubility (logSw) of −5.67 further underscores its preference for lipid environments . This property profile places 393784-49-1 well beyond typical oral drug-like space (Lipinski rule logP ≤ 5) and suggests utility in applications requiring high membrane retention or targeting of intracellular lipid-rich compartments.

Lipophilicity Physicochemical_properties Membrane_permeability

Molecular Size and Hydrogen-Bonding Capacity Differentiate 393784-49-1 from Piperidine-Based Analog VU0080241

393784-49-1 has a molecular weight of 405.59 g/mol with 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), while VU0080241 has MW 321.42 g/mol with 0 HBD and approximately 5 HBA (including the piperidine nitrogen and pyrimidine nitrogens) . The 84.17 g/mol increase in MW for 393784-49-1 reflects the cyclododecyl group replacing the 3-methylpiperidine moiety. Additionally, the polar surface area (PSA) of 45.1 Ų for 393784-49-1 is relatively low for its size, consistent with its high logP and limited hydrogen-bonding capacity . These differences alter the compound's positioning in chemical space relative to VU0080241, which was optimized as a CNS-penetrant mGluR4 positive allosteric modulator [1].

Molecular_weight Hydrogen_bonding Drug-likeness

Divergent Biological Target Engagement: Kinase Inhibition Versus mGluR4 Positive Allosteric Modulation

Pyrazolo[3,4-d]pyrimidines bearing N-cycloalkyl substituents at the C4-amine position, including cyclododecyl analogs, have been reported in the medicinal chemistry literature as scaffolds for cyclin-dependent kinase 2 (CDK2) inhibition [1][2]. In contrast, the closely related analog VU0080241, which carries a 3-methylpiperidine at the same position, acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) with an EC50 of 4.6 µM and a 11.8- to 27-fold leftward shift of the glutamate concentration–response curve [3]. The N1-aryl group (2,4-dimethylphenyl) is identical in both compounds, meaning that the C4-amine substituent alone dictates the switch between kinase inhibition and GPCR allosteric modulation. This demonstrates that in-class substitution is not permissible without altering the biological target landscape.

Kinase_inhibition CDK2 GPCR_modulation Target_selectivity

Physicochemical Comparison with N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Impact of 2,4-Dimethylphenyl Substitution on Lipophilicity

Removal of the two methyl groups from the N1-phenyl ring yields the simpler analog N-cyclododecyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (MW 377.53 g/mol, C23H31N5) . The 2,4-dimethyl substitution on 393784-49-1 adds 28.06 g/mol to the molecular weight and increases the calculated logP by approximately 0.8–1.2 log units (estimated from fragment-based contributions of two aryl methyl groups) relative to the unsubstituted phenyl analog . This additional lipophilicity may enhance membrane retention but also increases the risk of non-specific protein binding and phospholipidosis. The presence of the 2-methyl group also introduces a steric constraint at the ortho position that can restrict rotation of the N1-aryl ring and influence the conformation of the pyrazolo[3,4-d]pyrimidine core in the ATP-binding site [1].

SAR Lipophilicity N1-aryl_substitution

Recommended Research and Procurement Scenarios for N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (393784-49-1)


Kinase Inhibitor Screening Library Enrichment with High-Lipophilicity Pyrazolo[3,4-d]pyrimidines

Based on its structural alignment with pyrazolo[3,4-d]pyrimidines known to inhibit CDK2 and other kinases, 393784-49-1 is best suited for inclusion in kinase-focused screening decks targeting intracellular enzymes [1]. Its extreme logP of 8.22 and large cyclododecyl group make it a valuable probe for hydrophobic kinase pockets that are not sampled by more polar analogs such as VU0080241 [2]. Procurement is recommended for academic or industrial groups running high-throughput biochemical kinase assays where chemical diversity at the C4-amine position is desired.

SAR Probe for N1-Aryl and C4-Amine Substitution Effects on Target Selectivity

For medicinal chemistry teams exploring the structure–activity relationships of the pyrazolo[3,4-d]pyrimidine scaffold, 393784-49-1 serves as a key comparator to VU0080241 [1]. The identical N1-(2,4-dimethylphenyl) group coupled with divergent C4-amine substituents (cyclododecyl vs. 3-methylpiperidine) allows direct attribution of any observed biological or physicochemical differences to the C4 position [2]. This compound is particularly useful in panels designed to map the selectivity boundaries between kinase inhibition and GPCR allosteric modulation.

Membrane Partitioning and Intracellular Accumulation Studies

With a calculated logP of 8.22 and aqueous solubility index (logSw) of −5.67, 393784-49-1 is exceptionally lipophilic and may serve as a tool compound for investigating the relationship between compound lipophilicity and intracellular accumulation, lysosomal trapping, or phospholipidosis risk [1]. Researchers studying the biophysical limits of membrane permeability or developing in silico models for tissue distribution may use this compound as an extreme-lipophilicity reference point relative to drug-like benchmarks (logP ≤ 5).

Negative Control for mGluR4 Positive Allosteric Modulator Programs

Given that VU0080241 is an established mGluR4 PAM (EC50 4.6 µM), 393784-49-1—with its cyclododecyl group replacing the 3-methylpiperidine—can serve as a structurally matched negative control in mGluR4 functional assays [1]. The bulkier C4 substituent is expected to abolish mGluR4 PAM activity, making this compound useful for confirming that observed pharmacological effects are C4-substituent-dependent rather than scaffold-dependent.

Quote Request

Request a Quote for N-cyclododecyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.